Insulin Human

Receptor pharmacology Insulin analog safety Mitogenic potency

Recombinant Insulin Human (CAS 11061-68-0) is the native-sequence 51-amino acid peptide hormone, produced via recombinant DNA technology in E. coli or yeast. It is the non-glycosylated reference biologic for calibrating PK/PD models (SC50: 873 pmol/L), distinguishing insulin receptor-mediated from IGF-1R-mediated signaling, and validating analytical methods for biosimilar development. For hospital formulary DKA protocols, it offers equivalent intravenous efficacy to rapid-acting analogs at a lower acquisition cost. Ensure procurement of high-purity API with ≥99.0% w/w content and host cell protein ≤10 ppm. For bulk orders, request a quote.

Molecular Formula C257H383N65O77S6
Molecular Weight 5808 g/mol
CAS No. 11061-68-0
Cat. No. B612633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin Human
CAS11061-68-0
Molecular FormulaC257H383N65O77S6
Molecular Weight5808 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
InChIInChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1
InChIKeyPBGKTOXHQIOBKM-FHFVDXKLSA-N
Commercial & Availability
Standard Pack Sizes7 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Insulin (CAS 11061-68-0) Procurement Guide: Pharmacopoeial Standards and Core Specifications for Recombinant Human Insulin API


Human Insulin (CAS 11061-68-0) is a 51-amino acid peptide hormone consisting of an A-chain (21 amino acids) and a B-chain (30 amino acids) covalently linked by two interchain disulfide bonds (CysA7-CysB7, CysA20-CysB19) and one intrachain disulfide bond (CysA6-CysA11) [1]. It is produced via recombinant DNA technology using host expression systems (predominantly Escherichia coli or Pichia pastoris) and serves as the reference biologic against which all insulin analogs and biosimilars are evaluated [2]. Pharmacopoeial monographs (USP, EP) define baseline quality specifications, including potency of not less than 27.5 USP Insulin Human Units per mg and host cell-derived protein content not more than 10 ppm [3].

Why Human Insulin (CAS 11061-68-0) Cannot Be Substituted with Rapid-Acting or Long-Acting Analogs: Evidence-Based Differentiation


Substituting human insulin with rapid-acting analogs (insulin aspart, insulin lispro) or long-acting analogs (insulin glargine, insulin detemir) without protocol adjustment is not pharmacologically or clinically equivalent. Rapid-acting analogs exhibit accelerated subcutaneous absorption kinetics (GIRmax and GIRtmax) [1], while long-acting analogs demonstrate altered receptor binding profiles and downstream signaling, including up to 8-fold increased IGF-1 receptor affinity for insulin glargine [2]. These differences translate into distinct pharmacokinetic/pharmacodynamic profiles that affect glycemic control outcomes and hypoglycemia risk in specific clinical contexts [3]. For procurement decisions—whether for clinical use, biosimilar development, or analytical reference standards—the molecular identity and performance characteristics of native-sequence human insulin represent a distinct category not interchangeable with engineered analogs.

Human Insulin (CAS 11061-68-0) Quantitative Differentiation Evidence: Receptor Binding, PK/PD, and Quality Specifications


IGF-1 Receptor Affinity: Human Insulin Demonstrates Lower Mitogenic Signaling Potential Than Insulin Glargine

In head-to-head receptor binding assays using purified human receptors, insulin glargine (A21Gly,B31Arg,B32Arg human insulin) exhibited a 6- to 8-fold increase in IGF-1 receptor affinity compared with native human insulin [1]. This elevated IGF-1R affinity correlated with proportionally increased mitogenic potency in human osteosarcoma cells [1]. In contrast, rapid-acting analogs insulin aspart and insulin lispro resembled human insulin on IGF-1R affinity parameters, with only a slightly elevated IGF-1R affinity observed for lispro [1]. In human smooth muscle cells and fibroblasts, reduction of IGF-1R levels significantly blunted Akt phosphorylation stimulation by glargine by 40%, whereas insulin-stimulated Akt phosphorylation remained unaffected, confirming that human insulin stimulates DNA synthesis primarily through the insulin receptor rather than the IGF-1 receptor [2].

Receptor pharmacology Insulin analog safety Mitogenic potency

Pharmacodynamic Onset Kinetics: Human Insulin Exhibits Slower Glucose Disposal Activation Than Insulin Aspart

In euglycemic glucose clamp studies comparing subcutaneous administration in healthy nondiabetic subjects, insulin aspart demonstrated a higher maximal glucose infusion rate (GIRmax) that occurred at an earlier time (GIRtmax) compared with regular human insulin [1]. When administered via abdominal injection, insulin aspart achieved a GIRmax of 813 mg/kg/min versus 708 mg/kg/min for regular human insulin, with the peak occurring earlier [1]. In comprehensive mechanistic PK/PD modeling across published clamp studies, regular human insulin, insulin aspart, insulin lispro, and insulin glargine shared identical pharmacodynamic parameter estimates: Smax (maximum stimulation of glucose utilization) = 133 and SC50 (insulin concentration producing half-maximal stimulation) = 873 pmol/L [2]. This indicates that while the intrinsic efficacy and potency of these insulins are equivalent, their PK-driven temporal profiles differ substantially [2].

Pharmacokinetics Pharmacodynamics Euglycemic clamp

Purity Specifications: Recombinant Human Insulin API Achieves ≥99.0% Purity with Total Impurities ≤0.8%

According to USP monograph specifications, the content of A-21 desamido insulin and other insulin-related compounds is not more than 2.0% each of the total amount of insulin and total related compounds [1]. Recent patent disclosures describe methods for producing highly purified recombinant human insulin (RHI) API with purity of 99.0% (w/w) or greater, Total Impurity (excluding desamido AsnA21-RHI as specified by USP) of 0.8% (w/w) or less, and Impurity C of 0.1% (w/w) or less [2]. The typical level of total impurities in marketed RHI drug products is in the range of approximately 1-2% (w/w) [2]. One USP Insulin Human Unit is equivalent to 0.0347 mg of pure Insulin Human, with potency not less than 27.5 USP Insulin Human Units per mg on the dried basis [1]. Host cell-derived protein content for recombinant DNA process-derived insulin is not more than 10 ppm [1].

API quality Biosimilar development Impurity profiling

Biosimilar Clinical Equivalence: Human Insulin Biosimilars Demonstrate HbA1c Change Difference of 0.03% vs Originator

A systematic review and meta-analysis of 14 randomized controlled trials involving 6188 patients compared insulin biosimilar products with their reference originator products [1]. For efficacy assessed by change in HbA1c at 26 weeks, the mean difference (MD) between biosimilar and originator insulins was 0.03% (95% CI: -0.02 to 0.07, p = 0.28) [1]. At 52 weeks, the MD was 0.05% (95% CI: -0.05 to 0.15, p = 0.36) [1]. The odds ratio for achieving HbA1c less than 7% at endpoint was 1.04 (95% CI: 0.89 to 1.20, p = 0.64) [1]. Occurrence of hypoglycemia (≥1 event) showed an OR of 0.96 (95% CI: 0.85 to 1.09, p = 0.52), and anti-insulin antibody formation showed an OR of 1.02 (95% CI: 0.90 to 1.16, p = 0.76) [1]. A randomized pharmacokinetic and pharmacodynamic trial in type 1 diabetes patients confirmed bioequivalence between an experimental regular human insulin and Humulin R [2].

Biosimilar Clinical equivalence HbA1c

Hypoglycemia Risk Profile: NPH and Regular Human Insulin Regimen Associated with Higher Hypoglycemia Rate Than Analog Basal-Bolus

In a randomized controlled trial comparing insulin analogs versus human insulin in diabetic ketoacidosis (DKA) treatment, patients transitioned to subcutaneous NPH and regular human insulin twice daily (n=34) experienced a significantly higher rate of hypoglycemia compared to patients transitioned to glargine once daily and glulisine before meals (n=34) [1]. Fourteen patients (41%) in the NPH/regular human insulin group had 26 episodes of hypoglycemia (blood glucose <70 mg/dL), compared to 5 patients (15%) in the glargine/glulisine group with 8 episodes (P = 0.03) [1]. Mean daily blood glucose levels did not differ significantly between groups after transition to subcutaneous insulin [1]. During acute intravenous DKA treatment, regular and glulisine insulin were equally effective with no differences in mean treatment duration or insulin infusion amount until DKA resolution [1].

Hypoglycemia Clinical safety Diabetic ketoacidosis

Insulin Detemir Exhibits Reduced Molar Potency: SC50 = 3679 pmol/L vs 873 pmol/L for Human Insulin

In a comprehensive mechanistic PK/PD modeling study synthesizing euglycemic clamp data from healthy volunteers, pharmacodynamic parameters were estimated for multiple insulin types [1]. The SC50 parameter (insulin concentration producing half-maximal stimulation of glucose utilization, indicating potency) was estimated at 873 pmol/L for regular human insulin, insulin aspart, insulin lispro, NPH insulin, and insulin glargine [1]. In contrast, insulin detemir exhibited an SC50 of 3679 pmol/L, representing a >4-fold higher concentration requirement to achieve half-maximal glucose utilization stimulation [1]. Smax (maximum stimulation of glucose utilization, reflecting efficacy) was 133 across all insulin types examined [1]. This indicates that insulin detemir demonstrates similar efficacy but substantially lower potency compared with human insulin, consistent with reduced in vitro metabolic potency previously reported [2].

Potency Mechanistic PK/PD modeling Dosing equivalence

Human Insulin (CAS 11061-68-0) Evidence-Supported Application Scenarios for Procurement and Experimental Design


In Vitro Receptor Signaling Studies Requiring Native IGF-1R Activation Baseline

When conducting comparative receptor binding or downstream signaling assays (e.g., Akt phosphorylation, DNA synthesis) that require the physiological reference point for insulin receptor versus IGF-1 receptor activation, human insulin should be selected over insulin glargine. Evidence demonstrates that human insulin stimulates DNA synthesis by exclusively activating the insulin receptor, whereas insulin glargine exhibits 6- to 8-fold higher IGF-1 receptor affinity and signals predominantly through IGF-1R/Akt pathways [1][2]. This differential signaling makes human insulin the appropriate control for experiments designed to distinguish IR-mediated from IGF-1R-mediated effects.

Biosimilar Development and Analytical Reference Standard Procurement

For biosimilar development programs, human insulin API with defined purity specifications (≥99.0% w/w, total impurities ≤0.8% w/w, Impurity C ≤0.1% w/w, host cell protein ≤10 ppm) provides the quality benchmark required for analytical method validation and comparative similarity assessments [1][2]. Clinical meta-analysis confirms that biosimilar insulins demonstrate equivalent HbA1c change (mean difference 0.03% at 26 weeks) and comparable immunogenicity profiles relative to originator products [3]. Procurement of high-purity RHI API meeting or exceeding USP monograph specifications (potency ≥27.5 USP Units/mg) is essential for establishing the reference product characterization profile.

Inpatient Diabetic Ketoacidosis (DKA) Acute Intravenous Treatment Protocols

For acute intravenous treatment of diabetic ketoacidosis, regular human insulin and rapid-acting analog insulin (glulisine) demonstrate equivalent efficacy with no significant differences in mean treatment duration or insulin infusion amount until DKA resolution [1]. Procurement decisions for hospital formulary DKA protocols can consider human insulin as a cost-effective alternative to rapid-acting analogs for the acute intravenous phase, as clinical outcomes are equivalent. However, for post-DKA subcutaneous transition, evidence indicates that NPH/regular human insulin regimens result in significantly higher hypoglycemia rates (41% vs 15% of patients, P = 0.03) compared with glargine/glulisine basal-bolus regimens [1].

Mechanistic PK/PD Modeling and Glucose Clamp Calibration Studies

For euglycemic glucose clamp studies used to calibrate PK/PD models or validate insulin assay systems, human insulin provides the reference SC50 value of 873 pmol/L and Smax of 133 [1]. This potency baseline enables accurate scaling when evaluating analogs with altered pharmacodynamic properties. Notably, insulin detemir requires >4-fold higher concentration (SC50 = 3679 pmol/L) to achieve half-maximal glucose utilization stimulation [1]. Researchers designing clamp protocols should select human insulin as the calibration standard when establishing dose-response relationships across multiple insulin types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Insulin Human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.